

# Phe-Lys(Fmoc)-PAB molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phe-Lys(Fmoc)-PAB

Cat. No.: B8064516

Get Quote

# In-Depth Technical Guide: Phe-Lys(Fmoc)-PAB

This technical guide provides a comprehensive overview of the chemical properties and applications of **Phe-Lys(Fmoc)-PAB**, a critical component in the development of advanced biotherapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's specifications, its role as an antibody-drug conjugate (ADC) linker, and the conceptual framework for its application.

### **Core Molecular Data**

**Phe-Lys(Fmoc)-PAB** is a well-defined chemical entity with precise molecular characteristics crucial for its function in bioconjugation. The fundamental quantitative data for this molecule are summarized below.

| Property                   | Value                  |
|----------------------------|------------------------|
| Molecular Formula          | C37H40N4O5[1][2][3][4] |
| Molecular Weight           | 620.74 g/mol [2]       |
| Alternate Molecular Weight | 620.75 g/mol           |
| Alternate Molecular Weight | 620.7373 g/mol         |
| CAS Number                 | 2149584-03-0           |
| Purity                     | > 95%                  |



## **Role in Antibody-Drug Conjugates**

**Phe-Lys(Fmoc)-PAB** serves as a cathepsin-cleavable linker in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is a critical determinant of its efficacy and safety profile.

The Phe-Lys (phenylalanine-lysine) dipeptide sequence within this linker is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released predominantly within the target cancer cells, following the internalization of the ADC.

# **Conceptual Experimental Workflow**

While specific experimental protocols are highly dependent on the antibody and cytotoxic drug being used, the following section outlines a general workflow for the synthesis of an ADC utilizing a **Phe-Lys(Fmoc)-PAB** linker.

## **General Conjugation Protocol:**

- Antibody Modification (if required): Depending on the conjugation strategy (e.g., targeting
  lysine or cysteine residues), the antibody may need to be modified. For cysteine conjugation,
  interchain disulfide bonds are typically partially reduced to generate free thiol groups.
- Linker-Drug Conjugation: The **Phe-Lys(Fmoc)-PAB** linker is first reacted with the cytotoxic payload. This often involves the activation of a functional group on the linker to facilitate its covalent attachment to the drug molecule.
- Antibody-Linker-Drug Conjugation: The pre-formed linker-drug complex is then conjugated to the modified antibody. The specific reaction conditions (e.g., pH, temperature, stoichiometry) must be optimized to control the drug-to-antibody ratio (DAR).
- Purification: The resulting ADC is purified to remove unconjugated antibodies, free linkerdrug complexes, and other reactants. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).



• Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as DAR, aggregation levels, and in vitro cytotoxicity.

# **Mechanism of Action: A Visualized Pathway**

The following diagram illustrates the conceptual signaling pathway and mechanism of action for an ADC employing a cathepsin-cleavable linker like **Phe-Lys(Fmoc)-PAB**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Phe-Lys(Fmoc)-PAB molecular weight and formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8064516#phe-lys-fmoc-pab-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com